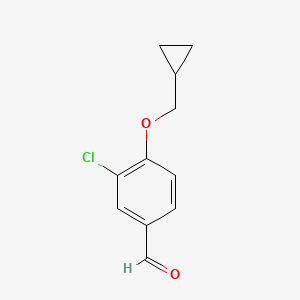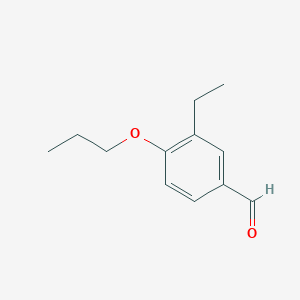![molecular formula C16H21ClN2O B1394818 8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride CAS No. 1220029-52-6](/img/structure/B1394818.png)
8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride
説明
科学的研究の応用
DNA Detection
8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride derivatives, specifically benzimidazo[1,2-a]quinolines substituted with piperidine, have been synthesized for potential use as fluorescent probes for DNA detection. These compounds show enhanced fluorescence emission intensity when bound to ct-DNA, suggesting their utility in DNA-specific fluorescent probes (Perin et al., 2011).
Antimalarial Properties
The structure of antimalarial compounds, such as mefloquine hydrochloride, which contains a piperidinyl-quinoline moiety, has been studied for its potential in treating multi-drug-resistant malaria. Mefloquine, a quinoline-containing amino alcohol, is derived from cinchona alkaloids and has shown significant antimalarial activity (Karle & Karle, 1991).
Anti-corrosion Applications
8-Hydroxyquinoline derivatives, including those with piperidinyl substitutions, have been investigated for their anti-corrosion efficacy on mild steel in acidic mediums. These compounds act as cathodic inhibitors and show significant efficiency in preventing corrosion (Douche et al., 2020).
Antiproliferative Activity
Certain indeno[1,2-c]quinoline derivatives, with substitutions including piperidine, have been synthesized and evaluated for their antiproliferative activities, DNA binding affinity, and inhibitory activities on topoisomerases. These compounds, particularly those with a piperidine ring, have shown promising cytotoxic effects against cancer cells (Tseng et al., 2010).
Antibacterial Agents
Quinoline derivatives with piperidine substitution have been synthesized and evaluated for their antibacterial activity against various bacterial strains. These compounds have shown promising results in inhibiting bacterial growth (Sharma & Saxena, 2014).
Anticonvulsant and Antihypertensive Activities
8-Substituted quinolines, including those with piperidine moieties, have been tested for their anticonvulsant and antihypertensive activities. Certain compounds demonstrated significant effectiveness in controlling seizures and lowering blood pressure (Muruganantham et al., 2004).
特性
IUPAC Name |
8-(2-piperidin-3-ylethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-5-14-6-3-10-18-16(14)15(7-1)19-11-8-13-4-2-9-17-12-13;/h1,3,5-7,10,13,17H,2,4,8-9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJZUWWEGTMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC3=C2N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride | |
CAS RN |
1220029-52-6 | |
| Record name | Quinoline, 8-[2-(3-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
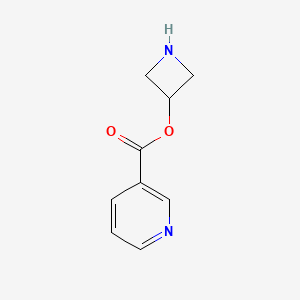
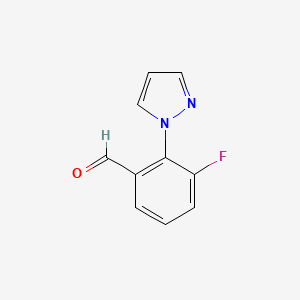

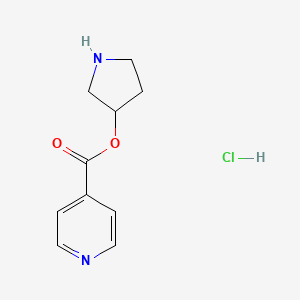
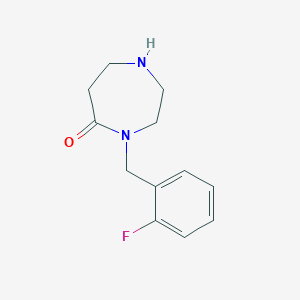

![4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394751.png)
